3-[(4-Fluorophenyl)sulfanyl]propanamide
Description
3-[(4-Fluorophenyl)sulfanyl]propanamide is a propanamide derivative featuring a fluorinated aromatic sulfanyl group at the third carbon of the propanamide backbone. Its molecular formula is C₉H₁₀FNO₂S, with a molecular weight of 215.25 g/mol.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXHRHJTMUPKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Fluorophenyl)sulfanyl]propanamide is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C9H10FNOS
Molecular Weight: 201.25 g/mol
The compound features a propanamide backbone with a 4-fluorophenyl group and a sulfanyl group. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation: It can bind to specific receptors, potentially altering signaling pathways related to cell growth and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that compounds with similar structural motifs can inhibit cancer cell growth across various cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | 90.47% |
| A549 (Lung Cancer) | 2.0 | 84.32% |
| HCT-116 (Colon Cancer) | 1.8 | 81.58% |
These results suggest that the compound could be a candidate for further development as an anticancer agent .
Antimicrobial Properties
The sulfanyl group in the structure of this compound may contribute to its antimicrobial activity. Compounds with similar functionalities have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Anti-inflammatory Effects
Emerging evidence suggests that this compound may modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases. Research has shown that related compounds can significantly reduce inflammation markers in vitro .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Anticancer Efficacy Study : A study evaluated various derivatives against a panel of cancer cell lines, highlighting that compounds with similar structures exhibited IC50 values ranging from 0.67 to 0.87 µM against prostate and colon cancer cell lines .
- Antimicrobial Activity Assessment : Another study demonstrated that derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of efficacy .
- Inflammation Modulation Research : A recent investigation reported that certain derivatives could effectively inhibit pro-inflammatory cytokines in cellular models, supporting their potential use in anti-inflammatory therapies .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Key differences among analogs arise from substituents on the phenyl ring, heterocyclic moieties (e.g., oxadiazole, thiazole), and functional groups (sulfanyl vs. sulfonyl). These modifications influence melting points, solubility, and molecular weight.
Table 1: Comparative Physicochemical Data
Key Observations:
- Fluorophenyl vs. Chlorophenyl : Chlorine’s higher electronegativity increases polarity compared to fluorine, affecting solubility and binding interactions .
- Sulfanyl vs. Sulfonyl : Sulfonyl groups (e.g., in bicalutamide derivatives) are more electron-withdrawing, enhancing metabolic stability but reducing lipophilicity .
- 66–68°C for 7k) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Fluorophenyl)sulfanyl]propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves coupling 4-fluorothiophenol with a propanamide precursor under basic conditions. Key steps include:
- Use of coupling agents (e.g., EDC/HOBt) to activate carboxylic acid intermediates.
- Solvent selection (e.g., DMF or THF) to enhance solubility and reaction efficiency.
- Purification via column chromatography or recrystallization to isolate the product .
- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for thiol:amide) are critical. Monitoring via TLC or HPLC ensures minimal byproducts .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Structural Analysis :
- NMR (¹H/¹³C): Assign peaks for the fluorophenyl ring (δ 7.2–7.6 ppm) and sulfanyl-propanamide backbone (δ 2.8–3.5 ppm).
- FT-IR : Confirm S–C and amide C=O bonds (stretching at 650 cm⁻¹ and 1650 cm⁻¹, respectively).
- Physicochemical Profiling :
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.
- Melting Point : Determined via differential scanning calorimetry (DSC) .
Q. What preliminary biological activities are associated with this compound?
- Hypotheses : Based on structural analogs (e.g., antiandrogen compounds), this compound may interact with:
- Enzyme Targets : Cytochrome P450 isoforms or kinases via sulfur-π interactions.
- Receptors : Androgen receptor antagonism, inferred from fluorophenyl-thio motifs in related drugs .
- Initial Assays :
- In Vitro Screening : Use HEK293 cells transfected with target receptors (e.g., AR) and luciferase reporters.
- IC₅₀ Determination : Dose-response curves at 0.1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Approach :
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Case Study : Discrepancies in IC₅₀ values may arise from compound instability in high-pH media; buffering at pH 7.4 is recommended .
Q. What advanced analytical techniques are suitable for identifying degradation pathways of this compound under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂).
- HPLC-MS/MS : Detect and quantify degradation products (e.g., sulfoxide derivatives).
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Strategy :
- Docking Studies : Use AutoDock Vina to predict binding poses in androgen receptor ligand-binding domains.
- QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with binding affinity.
Q. What methodologies assess the environmental stability and surface adsorption of this compound in laboratory settings?
- Experimental Design :
- Adsorption Studies : Expose the compound to glass, stainless steel, and polymer surfaces. Quantify residues via GC-MS.
- Stability under Humidity : Store samples at 25°C/60% RH and monitor decomposition via NMR .
- Implications : Adsorption to labware may reduce effective concentrations in assays, requiring pre-treatment of surfaces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
